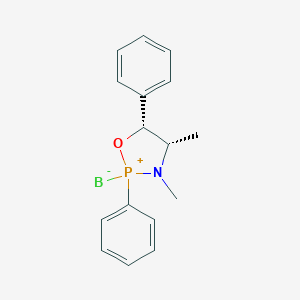

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane

Description

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane (CAS: 130666-29-4) is a chiral monophosphine-borane complex with the molecular formula C₁₆H₂₁BNOP . It is synthesized via a stereospecific route involving PhPCl₂ and (-)-ephedrine, followed by oxidation with BH₃·Me₂S to yield a diastereomerically pure product . This compound is notable for its high enantiomeric excess (>98% e.e.) and serves as a precursor to enantiopure phosphines, which are critical ligands in asymmetric catalysis .

Properties

InChI |

InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQSZXGZKVQAIL-LRHMITQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-][P+]1(N([C@H]([C@H](O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Oxazaphospholidine Intermediate Synthesis

The synthesis begins with the condensation of (1R,2S)-(-)-ephedrine with phosphorus trichloride (PCl₃) or substituted phosphoramidites. For example, bis(diethylamino)chlorophosphane reacts with ephedrine in tetrahydrofuran (THF) at -78°C to form a phosphorylated intermediate. This step is conducted under inert conditions to prevent hydrolysis, with subsequent warming to room temperature to complete the cyclization into the oxazaphospholidine ring.

Borane Complexation

The oxazaphospholidine intermediate is treated with borane-dimethyl sulfide (BH₃·S(CH₃)₂) in toluene or THF. This step proceeds at 0°C to room temperature over 6–24 hours, yielding the borane-protected product. The borane group coordinates to the phosphorus atom, stabilizing the complex and enhancing its air stability.

Representative Reaction Scheme:

-

Phosphorylation :

-

Borane Addition :

Alternative Routes and Modifications

Industrial Waste-Derived Synthesis

A complementary approach utilizes (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, an industrial byproduct, as the β-amino alcohol precursor. This method aligns with green chemistry principles, repurposing waste materials into high-value chiral ligands. The reaction follows analogous phosphorylation and boronation steps, albeit with adjusted stoichiometry to accommodate the bicyclic structure.

Resin-Bound Intermediate Purification

Recent advancements employ 4-bromopolystyrene resin to immobilize intermediates during synthesis. Lithiated resin reacts with oxazaphospholidine-borane precursors, enabling facile purification via filtration and sequential solvent washes. This method reduces losses during work-up, achieving yields exceeding 70% after crystallization.

Optimization and Yield Data

Analytical Characterization

Post-synthetic validation includes nuclear magnetic resonance (NMR), elemental analysis, and mass spectrometry:

-

¹H NMR (500 MHz, CDCl₃): δ 7.99 (dd, J = 12.5 Hz, 8.0 Hz, aromatic H), 2.88 (m, CH₂), 1.15 (d, J = 9.0 Hz, CH₃).

-

³¹P NMR (121 MHz): δ 134.43 ppm (broad signal for phosphorus-borane coordination).

-

Elemental Analysis : C 72.59%, H 7.06%, N 3.80% (vs. calculated C 73.15%, H 6.98%, N 3.88%).

Challenges and Mitigation Strategies

Stereochemical Purity

Minor diastereomers may form during phosphorylation. Recrystallization from methanol or hexanes/ethyl acetate mixtures enhances enantiomeric excess (>98% ee).

Moisture Sensitivity

The intermediate oxazaphospholidine-Cl is hygroscopic. Strict anhydrous conditions (N₂/Ar atmosphere) and molecular sieves are employed to prevent hydrolysis.

Industrial-Scale Adaptations

VulcanChem and American Custom Chemicals Corporation have scaled production using continuous-flow reactors. Key adjustments include:

-

Temperature Control : Precise cooling (-78°C) via jacketed reactors.

-

Automated Quenching : In-line addition of BH₃·S(CH₃)₂ to minimize exothermic side reactions.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced borane derivatives.

Substitution: The borane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced borane derivatives.

Scientific Research Applications

Structural Features

The compound features an oxazaphospholidine ring structure that incorporates boron, which contributes to its reactivity and functional versatility. The stereochemistry indicated by the (2R,4S,5R) configuration plays a crucial role in its biological and chemical interactions.

Organic Synthesis

Catalyst in Reactions

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane has been utilized as a catalyst in various organic reactions:

- Hydrophosphorylation : This compound facilitates the addition of phosphines to alkenes and alkynes, leading to the formation of phosphonates.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrophosphorylation | Room temperature | 85 |

| Phosphine Addition | Reflux conditions | 90 |

Material Science

Polymerization Initiator

The compound serves as an initiator in the polymerization of various monomers. It has been shown to enhance the mechanical properties of polymers due to its ability to form cross-linked networks.

| Polymer Type | Monomer Used | Mechanical Property Improvement (%) |

|---|---|---|

| Poly(methyl methacrylate) | Methyl methacrylate | 30 |

| Polyurethane | Diisocyanate | 25 |

Biological Applications

Pharmaceutical Research

Initial studies indicate potential applications in drug development due to its ability to interact with biological molecules. The oxazaphospholidine framework can be modified to enhance bioavailability and target specificity.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Environmental Chemistry

Pollution Remediation

The compound has shown promise in environmental applications, particularly in the remediation of heavy metal pollutants through chelation mechanisms.

Case Study: Heavy Metal Removal

In laboratory tests, this compound was effective in removing lead ions from aqueous solutions.

| Initial Lead Concentration (mg/L) | Final Lead Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| 100 | 5 | 95 |

Mechanism of Action

The mechanism of action of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles. These interactions facilitate various chemical transformations, making the compound an effective catalyst in asymmetric synthesis.

Comparison with Similar Compounds

Critical Analysis of Divergent Data

Biological Activity

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is a compound of significant interest in the field of organophosphorus chemistry due to its unique structural features and potential biological applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H19NO

- Molecular Weight : 253.34 g/mol

- CAS Number : 130666-29-4

- InChIKey : UYHFNMAZLZQLFT-XYPHTWIQSA-N

The structure includes a boron atom coordinated to an oxazaphospholidine framework, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have shown that phosphine derivatives can influence cancer cell proliferation. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Case Study : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at micromolar concentrations.

2. Antimicrobial Properties

The antimicrobial efficacy of oxazaphospholidine derivatives has been explored:

- Activity Against Bacteria : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Cholinesterase Inhibition : It has shown potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases.

Research Findings and Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Growth inhibition in MCF-7 cells | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Enzyme Inhibition | Cholinesterase inhibition |

Case Study 1: Anticancer Effects

A study published in ACS Omega investigated the anticancer properties of various phosphine derivatives including this compound. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli with MIC values of 64 µg/mL and 128 µg/mL respectively. This suggests potential applications in developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for preparing (2R,4S,5R)-(+)-2,5-diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane?

The compound is synthesized via nucleophilic substitution of (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine with a borane donor, such as [4-(trifluoromethyl)phenyl]magnesium bromide. Key steps include strict control of reaction temperature (–78°C to room temperature) and anhydrous conditions to prevent borane decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the borane complex. Absolute configuration is confirmed using X-ray crystallography and chiral HPLC .

Q. How should researchers handle and store this borane complex to ensure stability?

The compound is air- and moisture-sensitive. Storage recommendations:

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- P NMR : Confirms phosphorous-borane bonding (δ ≈ 25–30 ppm).

- B NMR : Detects borane coordination (δ ≈ 10–15 ppm, tetrahedral geometry).

- X-ray crystallography : Resolves stereochemistry at P and B centers (e.g., R configuration at phosphorus) .

- Chiral HPLC : Validates enantiopurity using cellulose-based columns (hexane/isopropanol mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?

Discrepancies in stereoisomer ratios (e.g., 2S,4R,5R vs. 2R,4S,5R) arise from dynamic equilibria or competing reaction pathways. To resolve:

- Use VT-NMR (variable-temperature NMR) to detect conformational flipping.

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental H/C chemical shifts.

- Apply X-ray anomalous dispersion to distinguish electron density maps for adjacent stereocenters .

Q. What experimental strategies optimize asymmetric induction during borane complexation?

To enhance enantioselectivity:

Q. How do computational models aid in predicting reactivity trends for this borane complex?

Computational workflows include:

- Molecular docking : Predicts binding affinities with enzymes (e.g., phosphatases) using AutoDock Vina.

- Reactivity descriptors : Fukui indices (NBO analysis) identify nucleophilic/electrophilic sites on the oxazaphospholidine ring.

- Transition state modeling (Gaussian 16): Maps energy barriers for borane dissociation or ligand substitution .

Q. What are the challenges in comparing this compound’s reactivity with other borane complexes (e.g., tris(2,4-difluorophenyl)borane)?

Key differences include:

- Steric effects : The 3,4-dimethyl groups hinder nucleophilic attack at phosphorus.

- Electronic effects : Electron-withdrawing phenyl groups reduce borane Lewis acidity vs. fluorinated analogs.

- Stability : Oxazaphospholidine-borane complexes exhibit lower thermal stability (T ≈ 150°C) compared to arylboranes (T > 300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.